molecular formula C12H11NO3 B1518959 2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid CAS No. 1018617-03-2

2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

Cat. No. B1518959
CAS RN: 1018617-03-2
M. Wt: 217.22 g/mol
InChI Key: OWGRUWWCUJXABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid, or 2-MOMQA, is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a monocarboxylic acid that has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol. 2-MOMQA is a colorless to slightly yellow crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

Alzheimer’s Disease Treatment

Compounds derived from 2-oxo-1,2-dihydroquinoline have been studied for their potential to inhibit the acetylcholinesterase enzyme (AChE), which is a target for Alzheimer’s disease treatment . The inhibition of AChE can increase the level of acetylcholine in the brain, potentially improving cognitive function in Alzheimer’s patients.

Analgesic Properties

The analgesic properties of 2-oxo-1,2-dihydroquinoline derivatives have been explored due to their influence on the central nervous system. These compounds have been analyzed for their potential to act as pain relievers, offering an alternative to traditional analgesics .

Anticancer Agents

Researchers have synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure with the aim of discovering new anticancer agents. These compounds have shown promise in preliminary studies and represent a new avenue for cancer treatment research .

properties

IUPAC Name

2-(3-methyl-2-oxo-1H-quinolin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-9-5-8(6-11(14)15)2-3-10(9)13-12(7)16/h2-5H,6H2,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGRUWWCUJXABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)CC(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Reactant of Route 2
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Reactant of Route 3
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Reactant of Route 4
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Reactant of Route 5
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid
Reactant of Route 6
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.